molecular formula C4H4Cl2O3 B12515417 2,2-Dichloro-3-oxobutanoic acid

2,2-Dichloro-3-oxobutanoic acid

Cat. No.: B12515417
M. Wt: 170.98 g/mol
InChI Key: ZNZPITMZOPLXPU-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-oxobutanoic acid is an organic compound with the molecular formula C4H4Cl2O3 It is a derivative of acetoacetic acid, characterized by the presence of two chlorine atoms and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichloro-3-oxobutanoic acid can be synthesized through the chlorination of acetoacetic acid. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent over-chlorination and decomposition of the product .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-3-oxobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state products using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

2,2-Dichloro-3-oxobutanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-oxobutanoic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Acetoacetic Acid: The parent compound, less reactive due to the absence of chlorine atoms.

    2,2-Dichloroacetoacetic Acid: Similar structure but with different reactivity and applications.

    3-Oxobutanoic Acid: Lacks chlorine atoms, different chemical properties and reactivity.

Uniqueness: 2,2-Dichloro-3-oxobutanoic acid is unique due to the presence of both chlorine atoms and a keto group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C4H4Cl2O3

Molecular Weight

170.98 g/mol

IUPAC Name

2,2-dichloro-3-oxobutanoic acid

InChI

InChI=1S/C4H4Cl2O3/c1-2(7)4(5,6)3(8)9/h1H3,(H,8,9)

InChI Key

ZNZPITMZOPLXPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)O)(Cl)Cl

Origin of Product

United States

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